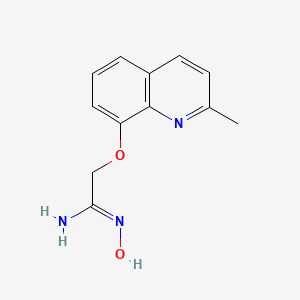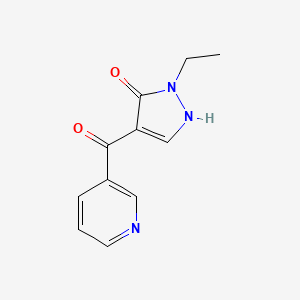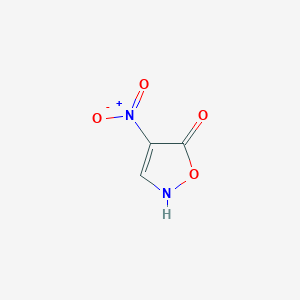
5(2H)-Isoxazolone, 4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(2H)-Isoxazolone, 4-nitro- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is characterized by the presence of a nitro group (-NO2) attached to the fourth position of the isoxazolone ring. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-nitro- typically involves the nitration of isoxazolone derivatives. One common method is the reaction of isoxazolone with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 5(2H)-Isoxazolone, 4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5(2H)-Isoxazolone, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 5(2H)-Isoxazolone, 4-amino-.
Substitution: Formation of various substituted isoxazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5(2H)-Isoxazolone, 4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5(2H)-Isoxazolone, 4-nitro- is primarily influenced by the presence of the nitro group. The electron-withdrawing nature of the nitro group affects the electron density of the isoxazolone ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic aromatic substitution.
Comparación Con Compuestos Similares
Similar Compounds
5(2H)-Isoxazolone, 4-amino-: Similar structure but with an amino group instead of a nitro group.
5(2H)-Isoxazolone, 4-chloro-: Similar structure but with a chloro group instead of a nitro group.
5(2H)-Isoxazolone, 4-methyl-: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
5(2H)-Isoxazolone, 4-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions that require strong electron-withdrawing groups, such as nucleophilic aromatic substitution.
Propiedades
Número CAS |
145440-80-8 |
|---|---|
Fórmula molecular |
C3H2N2O4 |
Peso molecular |
130.06 g/mol |
Nombre IUPAC |
4-nitro-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C3H2N2O4/c6-3-2(5(7)8)1-4-9-3/h1,4H |
Clave InChI |
QDMJTLBMWVNWCS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)ON1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


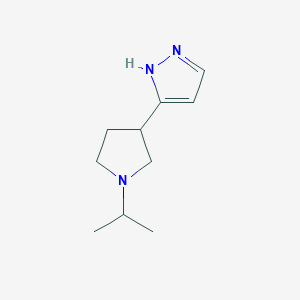
![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)


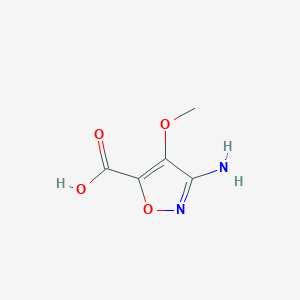
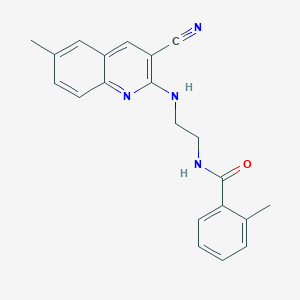

![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
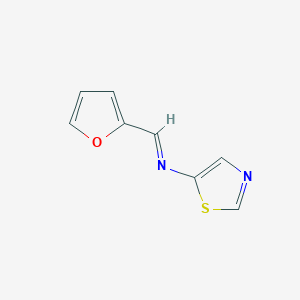
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

